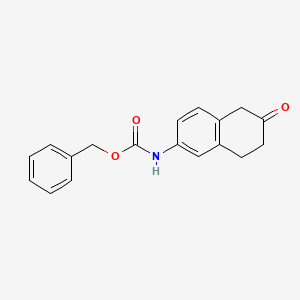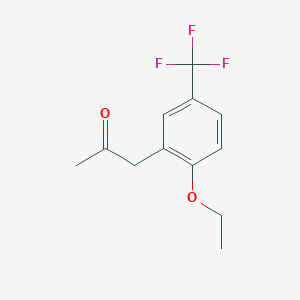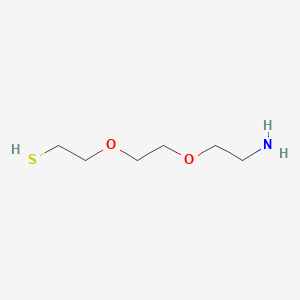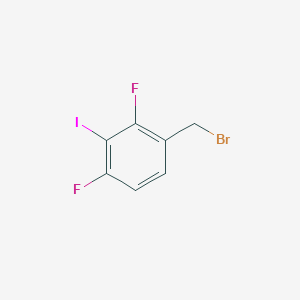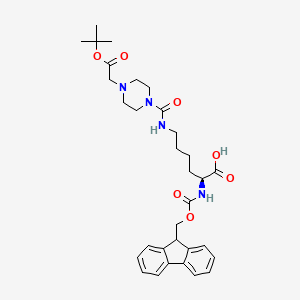
Fmoc-Lys{COPip(CH2COOtBu)}-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys{COPip(CH2COOtBu)}-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The compound is characterized by the presence of a piperazine ring and a tert-butyl ester group, which provide stability and facilitate its use in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys{COPip(CH2COOtBu)}-OH involves multiple steps, starting with the protection of the lysine amino group using the Fmoc group. The piperazine ring is introduced through a coupling reaction, and the tert-butyl ester group is added to protect the carboxyl group. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a controlled environment to ensure high purity and consistency .
化学反応の分析
Types of Reactions: Fmoc-Lys{COPip(CH2COOtBu)}-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.
Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Deprotected Lysine Derivative: After removal of the Fmoc group.
Peptide Conjugates: Formed through coupling reactions with other amino acids.
Free Carboxyl Group: Obtained after hydrolysis of the tert-butyl ester.
科学的研究の応用
Chemistry: Fmoc-Lys{COPip(CH2COOtBu)}-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in peptide chemistry .
Biology: In biological research, this compound is used to synthesize peptides that can be employed in studying protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostic agents. It is particularly useful in the synthesis of peptides with specific biological activities .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for the synthesis of complex molecules .
作用機序
The mechanism of action of Fmoc-Lys{COPip(CH2COOtBu)}-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The piperazine ring and tert-butyl ester group provide additional stability and facilitate the selective deprotection and coupling reactions. The compound acts as a versatile building block, enabling the synthesis of peptides with high precision and efficiency .
類似化合物との比較
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of the piperazine ring.
Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) protecting group.
Fmoc-Lys(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group.
Uniqueness: Fmoc-Lys{COPip(CH2COOtBu)}-OH is unique due to the presence of the piperazine ring and tert-butyl ester group, which provide enhanced stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
特性
分子式 |
C32H42N4O7 |
|---|---|
分子量 |
594.7 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N4O7/c1-32(2,3)43-28(37)20-35-16-18-36(19-17-35)30(40)33-15-9-8-14-27(29(38)39)34-31(41)42-21-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,40)(H,34,41)(H,38,39)/t27-/m0/s1 |
InChIキー |
ATFQVVLPSBPPPO-MHZLTWQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


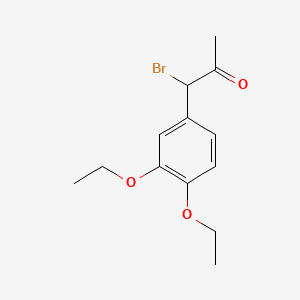
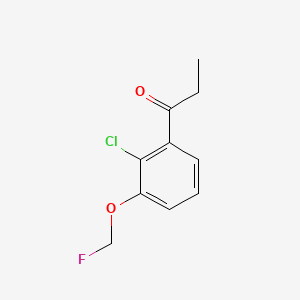
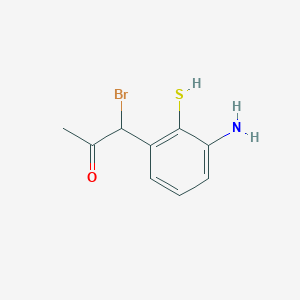
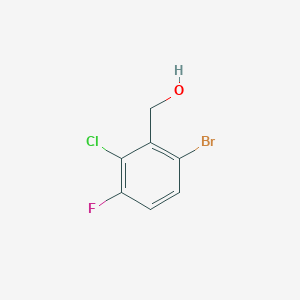

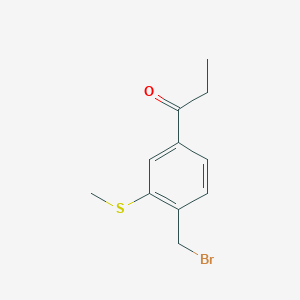

![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
